L-2-Cyanophenylalanine

説明

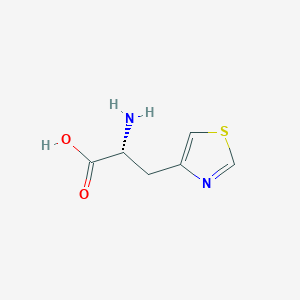

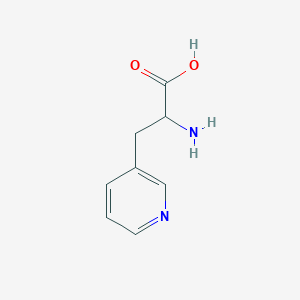

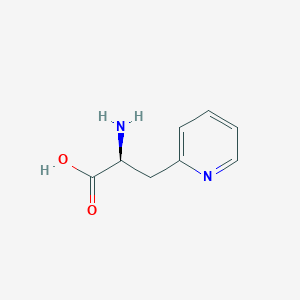

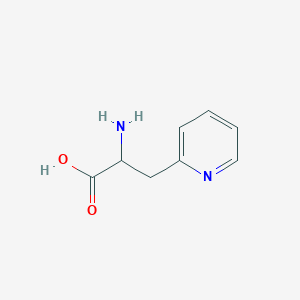

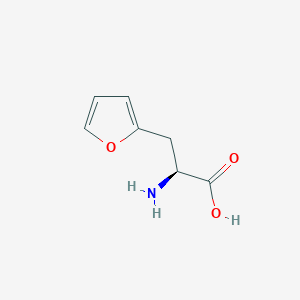

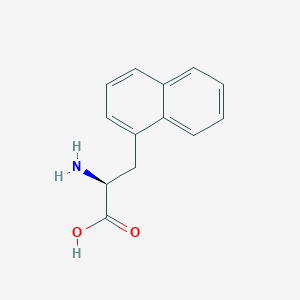

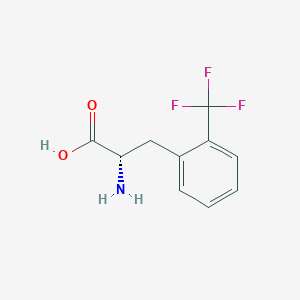

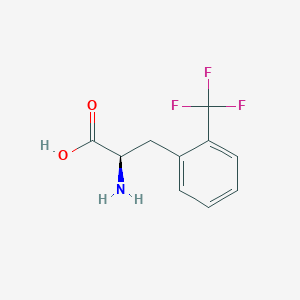

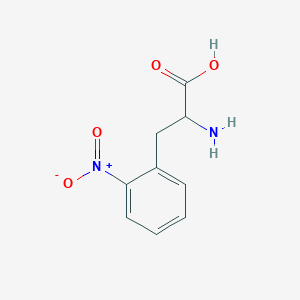

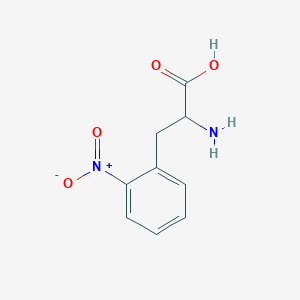

L-2-Cyanophenylalanine is a derivative of the amino acid phenylalanine. It is widely used in peptide synthesis, as well as in the synthesis of a variety of other biologically active molecules, such as peptide hormones, enzymes, and antibodies . It is a white to yellow solid .

Molecular Structure Analysis

The molecular formula of L-2-Cyanophenylalanine is C15H18N2O4 . The IUPAC name is (2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-cyanophenyl)propanoic acid .Physical And Chemical Properties Analysis

L-2-Cyanophenylalanine is a colorless or white solid powder . It is insoluble in water, but can be dissolved in some organic solvents, such as methanol, ethanol, and dimethyl glycol .科学的研究の応用

Protein Structure and Dynamics Study

- Application Summary: L-2-Cyanophenylalanine and its derivatives are used as spectroscopic reporters for studying protein structure and dynamics . They have intrinsic photophysical properties that are useful for these studies .

- Methods of Application: These probes can be incorporated into a single peptide chain, either individually or in tandem with 4-cyanophenylalanine, tryptophan, or tyrosine, to obtain information about peptide structure and dynamics . The spectroscopic properties of these chromophores can report the local solvent environment via changes in fluorescence emission intensity as a result of hydrogen bonding and/or hydration .

- Results/Outcomes: The molar absorptivities of 2-cyanophenylalanine and 3-cyanophenylalanine are shown to be comparable to that of 4-cyanophenylalanine with similar spectral features in their absorbance and emission profiles .

Enzyme Specificity and Mechanism of Action Study

- Application Summary: L-2-Cyanophenylalanine is used in the identification of substrate specificity and mechanism of action of enzymes .

Imaging Proteins

- Application Summary: L-2-Cyanophenylalanine is used in optical probes for imaging proteins . It was introduced as a chelator for the radionuclide technetium-99m in a procedure for detecting blood clots (thrombi) .

Förster Resonance Energy Transfer (FRET) Studies

- Application Summary: L-2-Cyanophenylalanine can be used in Förster Resonance Energy Transfer (FRET) studies to capture distances in peptide structure .

- Methods of Application: These new cyano-fluorophores can be paired with either 4-cyanophenylalanine or tryptophan to capture distances in peptide structure through FRET .

- Results/Outcomes: The results show the potential of these probes, 2-cyanophenylalanine and 3-cyanophenylalanine, to be incorporated into a single peptide chain, either individually or in tandem with 4-cyanophenylalanine, tryptophan, or tyrosine, in order to obtain information about peptide structure and dynamics .

Isotopic Labeling for Spectroscopic Studies

- Application Summary: L-2-Cyanophenylalanine can be used for isotopic labeling for use in spectroscopic studies .

- Results/Outcomes: The incorporation levels of most amino acids are greater than 95% and thus enabled a high degree of amino acid modification, including fluorination, oxidation, methylation, chlorination, and nitration .

pH Detection in Biological Systems

- Application Summary: L-2-Cyanophenylalanine can be used for pH detection in biological systems . A decrease in the quantum yield is observed in basic environments due to photoinduced electron transfer from a deprotonated amine in the free Phe CN species and at the N-terminus of a short peptide .

- Methods of Application: The specific methods of application are not detailed in the source, but typically, this would involve incorporating the L-2-Cyanophenylalanine into a biological system and observing changes in the quantum yield in response to changes in pH .

- Results/Outcomes: The results show the potential of these probes, 2-cyanophenylalanine and 3-cyanophenylalanine, to be incorporated into a single peptide chain, either individually or in tandem with 4-cyanophenylalanine, tryptophan, or tyrosine, in order to obtain information about peptide structure and dynamics .

Amino Acid Modification

- Application Summary: L-2-Cyanophenylalanine can be used for a high degree of amino acid modification, including fluorination, oxidation, methylation, chlorination, and nitration .

- Methods of Application: The specific methods of application are not detailed in the source, but typically, this would involve incorporating the L-2-Cyanophenylalanine into a protein and observing the effects of various modifications on the protein’s properties .

- Results/Outcomes: The incorporation levels of most amino acids are greater than 95% and thus enabled a high degree of amino acid modification .

Safety And Hazards

The safety data sheet for L-2-Cyanophenylalanine suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

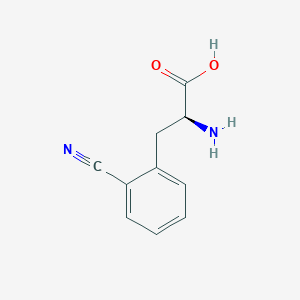

(2S)-2-amino-3-(2-cyanophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDHPLVCNWBKJN-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375804 | |

| Record name | L-2-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-2-Cyanophenylalanine | |

CAS RN |

263396-42-5 | |

| Record name | L-2-Cyanophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。